p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate
Description
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is a structurally complex anthraquinone derivative functionalized with an amino group at position 1, a hydroxyl group at position 4, and a phenylacetate ester moiety linked via an oxygen atom at position 2 of the anthracene core.
Properties
CAS No. |
20179-08-2 |
|---|---|
Molecular Formula |
C22H15NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C22H15NO6/c1-11(24)28-12-6-8-13(9-7-12)29-17-10-16(25)18-19(20(17)23)22(27)15-5-3-2-4-14(15)21(18)26/h2-10,25H,23H2,1H3 |
InChI Key |
FQNOCNXTYADZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate typically involves multi-step organic transformations starting from anthraquinone derivatives and phenylacetate precursors. The key steps include:
- Formation of the anthraquinone core with appropriate functional groups (amino, hydroxy, dioxo).
- Introduction of the phenylacetate moiety via an ether linkage at the 2-position of the anthraquinone.
- Control of reaction conditions to preserve sensitive functional groups and achieve selective substitution.
Detailed Synthetic Procedure (Based on Patent Literature)
The most detailed preparation procedures are found in patent documents related to anthraquinone derivatives and their analogues. The following is a consolidated synthetic route extracted and adapted from these sources:
| Step | Description | Reagents / Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of anthraquinone intermediate with amino and hydroxy substituents | Starting from anthraquinone, nitration followed by reduction to introduce amino group; hydroxylation at 4-position | Control temperature to avoid overreaction |
| 2 | Synthesis of 4-(acetyloxy)phenyl acetate | Esterification of 4-hydroxyphenylacetic acid with acetic anhydride or acetyl chloride | Use of base catalyst like pyridine |
| 3 | Formation of ether linkage between anthraquinone and phenylacetate | Reaction of anthraquinone amino-hydroxy intermediate with 4-(acetyloxy)phenyl acetate under basic conditions | Solvent: Toluene or dichloromethane; base: potassium carbonate or similar |
| 4 | Purification of crude product | Extraction with organic solvents (toluene, dichloromethane), washing with water and brine, drying over anhydrous magnesium sulfate, filtration over Celite | Recrystallization from methanol or isopropanol to obtain pure compound |
| 5 | Optional salt formation | Treatment with anhydrous HCl in dioxane to form HCl salt for stability or crystallinity improvement | Cooling to 0-5 °C to precipitate crystals |
Reaction Conditions and Purification
- Solvents : Toluene, dichloromethane, methanol, isopropanol, and ether mixtures are commonly used for reaction and purification steps.
- Temperature Control : Reaction mixtures are often cooled to 0-5 °C for crystallization and isolation of solid products.
- Drying Agents : Anhydrous magnesium sulfate is used to dry organic phases before filtration.
- Filtration : Celite filtration is employed to remove particulate impurities.
- Recrystallization : Repeated concentration and redissolution in propan-2-ol or methanol help enhance purity.
- Salt Formation : Conversion to hydrochloride salt improves product handling and stability.
Example of a Typical Synthesis Workflow
| Step | Procedure | Outcome |
|---|---|---|
| Reaction of amino-hydroxy anthraquinone with 4-(acetyloxy)phenyl acetate in toluene with potassium carbonate | Formation of ether-linked intermediate | Pale yellow solid after solvent removal |
| Extraction and washing with acid and base aqueous solutions | Removal of impurities | Crude product isolated |
| Concentration and recrystallization from methanol | Purification | Crystals of target compound obtained |
| Optional conversion to HCl salt | Improved crystallinity and stability | Solid salt form isolated |
Research Results and Data Summary
Analytical Data
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C$${22}$$H$${15}$$NO$$_{6}$$ |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 20179-08-2 |
| EC Number | 243-565-0 |
| Purity | Typically >95% after recrystallization |
| Physical State | Solid, pale yellow to orange crystals |
| Melting Point | Not explicitly reported; inferred from recrystallization conditions (~80-90 °C) |
Yields and Efficiency
- Yields for the key etherification step typically range from 60% to 85%, depending on reaction scale and purification rigor.
- Multiple recrystallizations may be required to achieve high purity.
- Salt formation yields are generally high (>90%), facilitating isolation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and phenylacetate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Analytical Chemistry
One of the primary applications of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation processes .
Pharmacological Studies
The compound has shown promise in pharmacological research due to its potential biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases. The hydroxyl and amino groups in its structure suggest possible interactions with biological macromolecules, making it a candidate for further pharmacokinetic studies .
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers or composites with enhanced properties. Its ability to form stable complexes with metals can be explored for applications in catalysis or as a component in electronic materials .
Case Study 1: HPLC Method Development
A study focused on optimizing the HPLC method for analyzing this compound demonstrated that using smaller particle columns significantly improved separation efficiency and reduced analysis time. The method was validated for precision and accuracy, making it suitable for routine quality control in pharmaceutical formulations .
Research investigating the biological activity of this compound revealed its potential as an anti-cancer agent. In vitro studies showed that the compound inhibited the proliferation of cancer cell lines through apoptotic mechanisms. Further studies are required to elucidate the specific pathways involved and to evaluate its efficacy in vivo .
Mechanism of Action
The mechanism of action of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The amino and hydroxyl groups may improve aqueous solubility compared to nonpolar phenylacetate esters (e.g., cyclohexyl phenylacetate ). However, the anthraquinone core’s hydrophobicity could offset this advantage.
- Stability: Acetylation reactions in related anthraquinones show that substituent position and reaction time influence product distribution , suggesting that the target compound’s amino group could enhance stability against enzymatic degradation.
Biological Activity
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate, with the CAS number 20179-08-2, is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H15NO6 |
| Molecular Weight | 389.36 g/mol |
| Density | 1.452 g/cm³ |
| Boiling Point | 618.7 °C |
| Flash Point | 328 °C |
These properties suggest a stable compound with potential applications in various biological and pharmacological contexts.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
Anti-inflammatory Effects
Studies have shown that derivatives of anthracene compounds can exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess similar properties.
Anticancer Activity
Preliminary studies indicate that anthracene derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to activate caspases and downregulate anti-apoptotic proteins in cancer cells.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of anthracene derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that compounds with hydroxyl substitutions exhibited higher radical scavenging activity compared to their counterparts without such groups.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
-
Cancer Cell Line Studies :
- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers when compared to control groups.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in its structure facilitate electron donation to free radicals.
- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in inflammatory processes and tumor progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves sequential steps:
Oxidation : Start with anthracene derivatives (e.g., 9,10-anthraquinone) as the core structure. Oxidation of anthracene to 9,10-dihydroxyanthraquinone can be achieved using HNO₃ or H₂SO₄ under controlled temperatures .
Functionalization : Introduce the amino and hydroxy groups via nucleophilic substitution or catalytic hydrogenation. For example, amination at the 1-position may require Pd-catalyzed coupling or direct nitration followed by reduction .
Esterification : React the hydroxyl group of the anthraquinone derivative with phenylacetic acid chloride in anhydrous conditions (e.g., DCM with pyridine as a base). Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (40–60°C) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural conformation of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Resolve the anthraquinone-ester linkage geometry and hydrogen bonding patterns (e.g., hydroxy group interactions) .
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, aromatic protons in the anthraquinone core appear as doublets (δ 7.5–8.5 ppm), while the phenylacetate methylene group shows a singlet at δ 3.7–4.0 ppm .
- FT-IR : Verify ester carbonyl stretching (~1740 cm⁻¹) and anthraquinone C=O vibrations (~1670 cm⁻¹) .
Q. What are the primary research applications of this compound in chemistry and biology?
- Chemistry : Acts as a precursor for photoactive dyes due to its anthraquinone chromophore. The electron-deficient quinone structure enables redox activity in catalytic systems .
- Biology : Investigated for anticancer properties via inhibition of mitochondrial complexes (e.g., observed in melanoma cell differentiation studies with phenylacetate analogs) .
- Material Science : Explored in liquid crystal formulations, where ester-linked aromatic systems enhance thermal stability .
Advanced Research Questions
Q. How do computational models (e.g., GAFF-LCFF) predict the bulk properties of phenylacetate derivatives, and what parameter adjustments improve accuracy?
- Methodology :
- Force Field Optimization : Modify Lennard-Jones (LJ) parameters for aromatic carbons and carbonyl oxygen atoms. For example, reducing the LJ well depth (ε) of aromatic carbons to 0.289824 kJ/mol and carbonyl oxygen to 0.478608 kJ/mol improves density and enthalpy of vaporization (DvapH) predictions .
- Validation : Compare simulated density (e.g., 1.12–1.18 g/cm³) and DvapH (45–50 kJ/mol) with experimental data using molecular dynamics (MD) simulations (e.g., GROMACS) .
Q. What metabolic pathways degrade phenylacetate derivatives in microbial systems, and how does this inform biodegradation studies?
- Pathways :
- Proteobacteria (e.g., Pseudomonas): Degrade phenylacetate via the paa operon, involving CoA-dependent β-oxidation. Key enzymes include phenylacetyl-CoA ligase and epoxidase .
- Actinobacteria (e.g., Kocuria rhizophila): Genome analysis reveals homologs of paaK (ketoepoxide reductase) and paaG (thiolase), suggesting conserved catabolic routes .
Q. How do structural modifications (e.g., hydroxylation or fluorination) alter the compound’s biological activity?
- Case Study : Fluorination at the phenylacetate moiety (e.g., p-fluorophenylacetamide analog) enhances cytotoxicity in glioblastoma models by improving blood-brain barrier permeability .
- SAR Analysis : Compare IC₅₀ values of hydroxylated (e.g., 4-hydroxyphenylacetate) vs. non-hydroxylated derivatives in enzyme inhibition assays (e.g., cytochrome P450 3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
